Uzansertib

Catalog No.
S530573
CAS No.
1620012-39-6
M.F
C26H26F3N5O3
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uzansertib

CAS Number

1620012-39-6

Product Name

Uzansertib

IUPAC Name

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

Molecular Formula

C26H26F3N5O3

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m0/s1

InChI Key

PTORCEYGCGXHDH-OVMXCRKPSA-N

SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O

Solubility

Soluble in DMSO

Synonyms

INCB053914; INCB-053914; INCB 053914; INCB53914; INCB-53914; INCB 53914;

Canonical SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O

Description

The exact mass of the compound Uzansertib is 513.1988 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Studies

Preclinical studies have demonstrated promising anti-tumor activity of Uzansertib in various cancer cell lines, including those derived from breast, lung, colon, and pancreatic cancers []. These studies have shown that Uzansertib can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, while exhibiting minimal effects on healthy cells [, ].

Uzansertib, also known by its developmental code INCB-053914, is a synthetic organic compound classified as a pan-proviral integration site for Moloney murine leukemia virus kinase inhibitor. It is primarily developed by Incyte Corporation for the treatment of various cancers. Uzansertib functions as an ATP-competitive inhibitor targeting the PIM (proviral integration site for Moloney murine leukemia virus) kinases, which include PIM1, PIM2, and PIM3. These kinases play crucial roles in cellular signaling pathways associated with tumorigenesis, particularly the JAK/STAT and PI3K/AKT pathways, making them significant in the development and progression of hematologic malignancies and solid tumors .

The chemical structure of Uzansertib is characterized by a molecular formula of C26H26F3N5O3 and a molecular weight of approximately 513.51 g/mol. Its properties include four hydrogen bond donors and five rotatable bonds, contributing to its bioavailability and interaction potential .

As an ATP-competitive inhibitor, Uzansertib primarily engages in reversible binding with the ATP-binding site of the PIM kinases. This interaction inhibits the phosphorylation activity of these kinases, disrupting downstream signaling pathways that promote cell survival and proliferation in cancerous cells. The specific

Uzansertib exhibits potent biological activity against various cancer cell lines due to its inhibition of PIM kinases. The compound has demonstrated IC50 values of 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3, indicating strong inhibitory effects across these targets . Preclinical studies suggest that Uzansertib can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models, highlighting its potential as an effective therapeutic agent .

The synthesis of Uzansertib involves multi-step organic reactions typical for generating complex small molecules. While specific detailed synthetic routes are proprietary to Incyte Corporation, general methodologies may include:

  • Formation of Key Intermediates: Utilizing reactions such as amination or alkylation to construct the piperidine and pyridine rings.
  • Fluorination: Incorporating trifluoromethyl groups using fluorinating agents to enhance metabolic stability.
  • Final Coupling: Assembling the final structure through coupling reactions that link various functional groups together.

These steps require careful optimization to ensure high yield and purity of the final product .

Uzansertib shares structural and functional similarities with several other compounds that target PIM kinases or related pathways. Notable similar compounds include:

  • LGH447: A selective PIM kinase inhibitor with a focus on hematological cancers.
  • SBI-0206965: Another pan-PIM kinase inhibitor that has shown promise in preclinical studies.
  • INCB-059872: A related compound under investigation for similar oncological applications.
Compound NameTarget KinasesDevelopment StatusUnique Features
UzansertibPIM1, PIM2, PIM3InvestigationalPan-inhibitor with strong potency
LGH447PIM1PreclinicalSelective for hematological cancers
SBI-0206965PIM1, PIM2PreclinicalFocus on solid tumors
INCB-059872PIM1InvestigationalRelated to other Incyte compounds

Uzansertib's unique profile lies in its broad-spectrum inhibition of all three PIM kinases simultaneously while maintaining favorable pharmacokinetic properties that enhance its therapeutic potential against various malignancies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

513.19877419 g/mol

Monoisotopic Mass

513.19877419 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0237X8153Q

Dates

Modify: 2024-02-18
1: Koblish H, Li YL, Shin N, Hall L, Wang Q, Wang K, Covington M, Marando C,

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